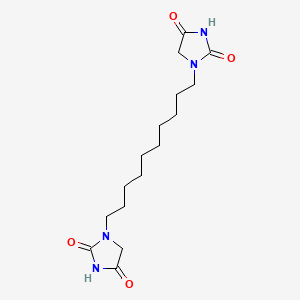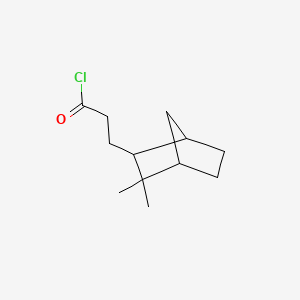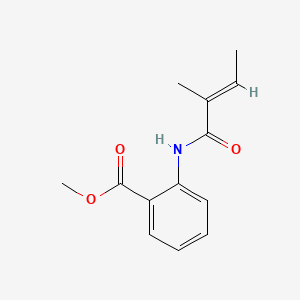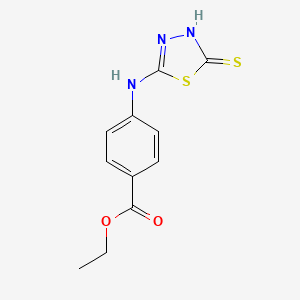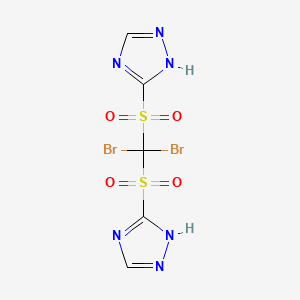
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) is a chemical compound with the molecular formula C14H21ClN3.F6P and a molecular weight of 411.754 g/mol . This compound belongs to the class of diazonium salts, which are known for their versatility in organic synthesis and various industrial applications.
Métodos De Preparación
The synthesis of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) typically involves the diazotization of 3-chloro-4-(dibutylamino)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluorophosphate salt by adding hexafluorophosphoric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides, leading to the formation of substituted aromatic compounds.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, hexafluorophosphoric acid, and various nucleophiles.
Aplicaciones Científicas De Investigación
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Material Science: The compound is utilized in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein labeling.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .
Comparación Con Compuestos Similares
3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) can be compared with other diazonium salts, such as:
4-Nitrobenzenediazonium tetrafluoroborate: Used in the synthesis of azo dyes and pigments.
2,4-Dichlorobenzenediazonium chloride: Employed in the preparation of herbicides and pharmaceuticals.
4-Methoxybenzenediazonium sulfate: Utilized in the synthesis of aromatic ethers and other organic compounds.
The uniqueness of 3-Chloro-4-(dibutylamino)benzenediazonium hexafluorophosphate(1-) lies in its specific substituents, which impart distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and material science.
Propiedades
Número CAS |
84196-01-0 |
|---|---|
Fórmula molecular |
C14H21ClF6N3P |
Peso molecular |
411.75 g/mol |
Nombre IUPAC |
3-chloro-4-(dibutylamino)benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C14H21ClN3.F6P/c1-3-5-9-18(10-6-4-2)14-8-7-12(17-16)11-13(14)15;1-7(2,3,4,5)6/h7-8,11H,3-6,9-10H2,1-2H3;/q+1;-1 |
Clave InChI |
ZQNYGOFEPONWRG-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=C(C=C(C=C1)[N+]#N)Cl.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


